molecular formula C7H5N3O B8260832 Furyl triazine

Furyl triazine

Cat. No.: B8260832
M. Wt: 147.13 g/mol
InChI Key: XKVZDEPSCDFMDY-UHFFFAOYSA-N
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Description

Furyl triazine is a heterocyclic compound that combines the structural features of furan and triazine rings. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both furan and triazine moieties in a single molecule imparts distinct reactivity and stability, making it a valuable compound for research and development.

Scientific Research Applications

Furyl triazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: this compound derivatives have shown potential as anticancer, antiviral, and antimicrobial agents. Their unique structure allows for interactions with various biological targets, making them promising candidates for drug development.

    Materials Science: this compound-based polymers and materials exhibit excellent thermal stability, mechanical strength, and electronic properties. These materials are used in the development of advanced coatings, sensors, and electronic devices.

    Industrial Chemistry: this compound compounds are utilized as intermediates in the synthesis of agrochemicals, dyes, and specialty chemicals. Their reactivity and stability make them valuable building blocks for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furyl triazine can be synthesized through several methods, including:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of furyl-substituted hydrazines with cyanuric chloride can yield this compound.

    Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between furan derivatives and triazine precursors, resulting in higher yields and shorter reaction times.

    Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can facilitate the coupling of furan derivatives with triazine compounds, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions: Furyl triazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed:

    Oxidation Products: Oxidized this compound derivatives with altered electronic properties.

    Reduction Products: Reduced triazine derivatives with modified functional groups.

    Substitution Products: Substituted this compound compounds with diverse functional groups.

Mechanism of Action

The mechanism of action of furyl triazine compounds depends on their specific application and target. In medicinal chemistry, this compound derivatives may exert their effects by:

    Inhibiting Enzymes: this compound compounds can inhibit specific enzymes involved in disease pathways, such as kinases or proteases, leading to therapeutic effects.

    Interacting with DNA/RNA: Some this compound derivatives can bind to nucleic acids, interfering with replication or transcription processes in pathogens or cancer cells.

    Modulating Receptors: this compound compounds may interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Furyl triazine can be compared with other similar compounds, such as:

    Pyrrolo[2,1-f][1,2,4]triazine: This compound also contains a fused triazine ring but differs in the heterocyclic structure, leading to distinct reactivity and applications.

    1,3,5-Triazine: A well-known triazine compound with diverse applications, but lacking the furan moiety, which imparts unique properties to this compound.

    Tetrazine: Another nitrogen-rich heterocycle with different reactivity and applications compared to this compound.

Uniqueness of this compound: The combination of furan and triazine rings in this compound provides a unique set of chemical properties, including enhanced stability, reactivity, and potential for diverse applications. This makes this compound a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(furan-2-yl)triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-7(11-5-1)6-3-4-8-10-9-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVZDEPSCDFMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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